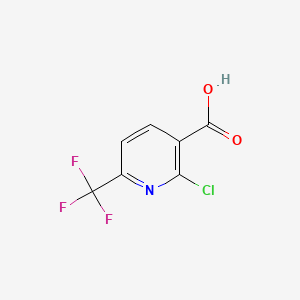

2-Chloro-6-(trifluoromethyl)nicotinic acid

描述

Significance of Pyridine (B92270) Scaffolds in Bioactive Molecules

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence is noted in a multitude of natural products, including vitamins like niacin and alkaloids, as well as in a significant number of synthetic drugs and agrochemicals. nih.govdovepress.comrsc.org The inclusion of a pyridine moiety in a molecule can enhance its pharmacological profile in several ways. nih.govresearchgate.net It can improve biochemical potency, metabolic stability, and cellular permeability. mdpi.comresearchgate.netdovepress.com The nitrogen atom in the pyridine ring is often crucial for binding to biological targets, such as enzymes and receptors, thereby influencing the compound's mechanism of action. nih.gov A US Food and Drug Administration (FDA) database analysis revealed that pyridine-containing drugs account for nearly 14% of all approved N-heterocyclic drugs, highlighting their therapeutic importance. dovepress.com

Table 1: Examples of Bioactive Molecules Containing a Pyridine Scaffold

| Compound Name | Classification | Significance |

|---|---|---|

| Niacin (Vitamin B3) | Vitamin | Essential human nutrient involved in redox reactions. dovepress.com |

| Pyridoxine (Vitamin B6) | Vitamin | Crucial for numerous metabolic processes. nih.gov |

| Nicotine | Alkaloid | A well-known stimulant found in the tobacco plant. nih.gov |

| Flonicamid | Insecticide | An agrochemical used to control sap-feeding insects. researchoutreach.org |

Strategic Importance of Halogenation and Trifluoromethylation in Medicinal and Agrochemical Chemistry

The introduction of halogen atoms and trifluoromethyl groups into organic molecules is a key strategy in modern drug and pesticide design. nih.govbohrium.comcatalysis.blog This process, known as halogenation, can dramatically alter a molecule's physical and chemical properties. byjus.comallen.in

Halogenation , the incorporation of atoms like chlorine, is used to enhance the potency and efficacy of lead compounds. nih.govnih.gov Halogens can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within an organism. taylorandfrancis.com They can also block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life. mdpi.com Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the stable binding of a drug to its target protein. nih.govacs.org Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this modification. nih.gov In agrochemicals, halogenation has been a vital tool for the past three decades, leading to products with improved efficacy and environmental safety profiles. nih.gov

Trifluoromethylation , the introduction of a trifluoromethyl (-CF3) group, is another powerful tactic. The -CF3 group is strongly electron-withdrawing and highly lipophilic. nih.govmdpi.com These properties can lead to several benefits:

Enhanced Target Binding: The group's electronic nature can improve interactions with biological targets. mdpi.com

Increased Metabolic Stability: The carbon-fluorine bonds in the -CF3 group are extremely strong, making the group resistant to being broken down by metabolic enzymes. mdpi.com

Modulated Physicochemical Properties: It can fine-tune a molecule's acidity (pKa), conformation, and solubility, which are critical for its performance as a drug or agrochemical. hovione.com

The trifluoromethyl group is found in numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-cancer drug sorafenib, as well as in many modern pesticides. wikipedia.orgnih.gov The strategic placement of both chlorine atoms and trifluoromethyl groups on a pyridine scaffold is a common and effective approach to creating novel and effective chemical entities. nih.gov

Table 2: Effects of Halogenation and Trifluoromethylation on Molecular Properties

| Modification | Key Effects | Desired Outcome in Research |

|---|---|---|

| Chlorination | Increased lipophilicity, steric bulk, metabolic stability; enables halogen bonding. nih.govtaylorandfrancis.com | Improved potency, target binding, and pharmacokinetic profile. nih.gov |

| Trifluoromethylation | Strong electron-withdrawing effect, increased metabolic stability, high lipophilicity. mdpi.comhovione.com | Enhanced efficacy, target affinity, and bioavailability. bohrium.com |

Role of 2-Chloro-6-(trifluoromethyl)nicotinic Acid as a Key Intermediate and Research Subject

This compound (CAS Number: 280566-45-2) is a prime example of a molecule that combines these strategic elements. nih.govsigmaaldrich.com It is a substituted pyridine carboxylic acid featuring both a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. This specific arrangement of functional groups makes it a highly valuable building block, or intermediate, in organic synthesis. researchoutreach.org

Chemists in the pharmaceutical and agrochemical industries utilize such intermediates to construct more complex and often biologically active molecules. nih.govjst.go.jp For instance, this compound can be used as a starting material to synthesize other compounds, such as 6-(trifluoromethyl)nicotinic acid, through reactions that remove the chlorine atom. chemicalbook.com It has also been used in the synthesis of novel derivatives with potential as HIV-1 reverse transcriptase inhibitors and other therapeutic agents. mdpi.comacs.org The presence of the reactive chloro and carboxylic acid groups, combined with the stabilizing and modulating trifluoromethyl group, provides a versatile platform for creating diverse chemical libraries for screening and development. researchgate.net

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClF₃NO₂ | nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 225.55 g/mol | nih.govsigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 117-120 °C | sigmaaldrich.com |

| CAS Number | 280566-45-2 | nih.govsigmaaldrich.comscbt.com |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBTBMFFGEVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380813 | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280566-45-2 | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Trifluoromethyl Nicotinic Acid

Advanced Synthetic Routes to 2-Chloro-6-(trifluoromethyl)nicotinic Acid

The synthesis of this compound can be achieved through various strategic approaches, each with its own set of advantages and challenges. These methods range from constructing the pyridine (B92270) ring with the desired substituents to modifying a pre-existing pyridine core.

Pyridine Ring Construction Approaches

Building the substituted pyridine ring from acyclic precursors is a powerful strategy for the synthesis of this compound. These methods often involve condensation reactions that allow for the precise placement of the required functional groups. One such approach involves the reaction of 3-amino-3-ethoxypropenenitrile with 1,1,1-trifluoro-4-iso-butoxy-3-buten-2-one. mdpi.com This is followed by hydrolysis of the resulting nitrile to afford the corresponding nicotinic acid. mdpi.com Research has also demonstrated the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors through novel routes that involve the construction of the pyridine ring. nih.govacs.org

Direct Trifluoromethylation Strategies

Direct trifluoromethylation of a pre-functionalized pyridine ring presents an alternative synthetic route. This involves the introduction of a trifluoromethyl group onto a 2-chloronicotinic acid scaffold. Various reagents and methods for trifluoromethylation have been developed, including the use of trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, and trifluoromethane. wikipedia.org The reactivity of different positions on the pyridine ring requires careful control of reaction conditions to ensure selective trifluoromethylation at the 6-position. pipzine-chem.com Radical trifluoromethylation, utilizing reagents like trifluoroiodomethane in the presence of a radical initiator, is another viable method for introducing the CF3 group. wikipedia.org

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to introduce the chloro substituent. While less common for the direct synthesis of the title compound, this strategy is crucial in the broader synthesis of halogenated pyridines. For instance, a related compound, 2-chloro-6-trifluoromethyl pyridine, can be synthesized from 2-amino-6-trifluoromethyl pyridine via a diazotization reaction followed by treatment with a copper(I) chloride catalyst. pipzine-chem.com This highlights the utility of manipulating halide substituents on the pyridine ring.

Multistep Synthetic Pathways from Precursors

The most common and often most practical approach to this compound involves a multi-step synthesis starting from readily available precursors. A typical pathway might start with 2-chloro-6-methylpyridine. The methyl group can be oxidized to a carboxylic acid, and the trifluoromethyl group can be introduced through various methods. Another approach could involve starting with a compound that already contains the trifluoromethyl group, such as 2-chloro-6-(trifluoromethyl)pyridine, and then introducing the carboxylic acid group at the 3-position. pipzine-chem.com One documented synthesis involves the use of 2-chloro-6-trifluoromethyl nicotinic acid as a starting material to produce 6-(Trifluoromethyl)nicotinic acid through a reduction reaction that removes the chlorine atom. chemicalbook.com

Derivatization and Functionalization of this compound

The presence of multiple reactive sites on this compound allows for a wide range of derivatization and functionalization reactions, making it a valuable intermediate in the synthesis of diverse chemical entities.

Nucleophilic Substitution Reactions at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the trifluoromethyl group at the 6-position and the carboxylic acid group at the 3-position activates the ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, alcohols, and thiols. For example, reaction with various anilines can lead to the formation of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com The general mechanism for SNAr reactions involves the addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. libretexts.org

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being more reactive than chloride. nih.gov However, the high reactivity of the 2-chloro position in this specific molecule, due to the activating effects of the other substituents, makes it a useful substrate for these transformations.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | 2-Methyl-5-chloroaniline | 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | mdpi.com |

| 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | Phenol (B47542) | Phenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | mdpi.com |

| 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | Various amines | 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamides | mdpi.com |

These derivatization reactions are crucial for creating a library of compounds with diverse properties, often for screening in various applications. The resulting amides, esters, and ethers can possess unique biological activities and physicochemical properties.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. While direct literature on the esterification of this specific acid is not abundant, established methods for similar structures are readily applicable. Standard acid-catalyzed esterification using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, is a viable route.

Alternatively, coupling reactions offer a milder and often more efficient approach. The use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the formation of esters under ambient conditions. This method is particularly useful for coupling with sensitive or valuable alcohols. For instance, in the synthesis of related 2-arylamino-6-(trifluoromethyl)nicotinic acid derivatives, various phenolic esters were successfully prepared using EDCI and HOBt in acetonitrile, with yields ranging from 52% to 98%. This suggests that a similar strategy would be highly effective for the esterification of this compound with a range of alcohol and phenol partners.

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation for the development of new bioactive molecules. Similar to esterification, standard peptide coupling protocols are the most common and effective methods. The activation of the carboxylic acid with reagents such as EDCI and HOBt, followed by the addition of a primary or secondary amine, readily affords the corresponding amide.

In a study focused on the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, a diverse library of amides was generated using this EDCI/HOBt coupling methodology in acetonitrile. The reactions proceeded with a broad range of amines, including aliphatic, aromatic, and functionalized amines, providing the desired amide products in yields from 39% to 96%. This robust methodology can be directly extrapolated to the amidation of this compound, enabling the synthesis of a wide array of amide derivatives for further investigation.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a challenging yet synthetically useful transformation. For pyridinecarboxylic acids, the ease of decarboxylation is significantly influenced by the position and nature of other substituents on the ring. Research has shown that the presence of electron-withdrawing groups at the 2-position of a 3-pyridinecarboxylic acid can facilitate decarboxylation.

Oxidation and Reduction Chemistry of the Pyridine Core

The pyridine ring of this compound can undergo both oxidation and reduction, leading to new and valuable chemical entities.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For instance, a general method for the synthesis of pyridine-N-oxides involves the reaction of the parent pyridine with m-CPBA in a solvent like dichloromethane (B109758) at low temperatures. masterorganicchemistry.com Given the electron-deficient nature of the pyridine ring in this compound, the N-oxidation is expected to be a feasible transformation, potentially requiring slightly more forcing conditions compared to electron-rich pyridines.

Reduction of the pyridine core can also be achieved. A notable example is the selective removal of the chlorine atom via catalytic hydrogenation. In one documented procedure, this compound was successfully converted to 6-(trifluoromethyl)nicotinic acid. nih.gov This reaction was carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source and a base, such as triethylamine, in a methanol (B129727) solvent. nih.gov This process demonstrates the selective reduction of the C-Cl bond without affecting the carboxylic acid or the trifluoromethyl group.

Chemo-selectivity and Regio-selectivity in Synthetic Pathways

The presence of multiple reactive sites—the carboxylic acid, the C-Cl bond, and the pyridine ring—in this compound makes chemo- and regio-selectivity critical considerations in its synthetic applications.

The transformations of the carboxylic acid group, such as esterification and amidation, can be performed with high chemoselectivity. The use of standard coupling reagents like EDCI/HOBt allows for the selective functionalization of the carboxyl group without disturbing the chloro or trifluoromethyl substituents on the pyridine ring, as demonstrated by analogous reactions.

Conversely, the chloro substituent at the 2-position can be selectively targeted for nucleophilic aromatic substitution or reduction. The aforementioned catalytic hydrogenation to remove the chlorine atom is a prime example of this selectivity. nih.gov The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen atom activates the chloro group towards nucleophilic attack, allowing for its displacement by various nucleophiles under appropriate conditions. This provides a pathway to a wide range of 2-substituted-6-(trifluoromethyl)nicotinic acid derivatives.

The regioselectivity of reactions involving the pyridine ring is also a key aspect. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which is further exacerbated by the chloro and trifluoromethyl groups. Any such reaction would be expected to occur at the positions least deactivated by the electron-withdrawing groups.

Utility of this compound in the Synthesis of Complex Molecules

Trifluoromethyl-substituted pyridines are crucial building blocks in the synthesis of numerous agrochemicals and pharmaceuticals. nih.govjst.go.jp While direct synthetic routes starting from this compound to commercial products are not extensively documented, its structural motifs are present in several important complex molecules, highlighting its potential as a key intermediate.

For example, the herbicide Fluazifop-butyl contains a 2-oxyphenoxy-5-(trifluoromethyl)pyridine core. rhhz.net Its synthesis often starts from 2-chloro-5-(trifluoromethyl)pyridine, a closely related compound. nih.gov The synthesis involves the nucleophilic displacement of the chloro group by a phenoxide, followed by further elaboration of the side chain. This illustrates a key reaction type that could be applied to this compound for the construction of analogous complex structures.

Similarly, the fungicide Picoxystrobin features a 2-pyridyloxymethylphenyl ether linkage. researchgate.net The synthesis of such molecules often involves the coupling of a substituted pyridine with a phenolic component. The reactivity of the chloro group in this compound makes it a suitable precursor for such coupling reactions, enabling the assembly of complex molecular frameworks.

Precursor to 6-(Trifluoromethyl)nicotinic Acid

A significant application of this compound is its role as a direct precursor to 6-(trifluoromethyl)nicotinic acid. This transformation is primarily achieved through a dehalogenation reaction, specifically catalytic hydrogenation, which selectively removes the chlorine atom at the 2-position of the pyridine ring. chemicalbook.com

The process of converting this compound to 6-(trifluoromethyl)nicotinic acid typically involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.com Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for the cleavage of carbon-halogen bonds. tcichemicals.com In this specific synthesis, the reaction is carried out in a solvent such as methanol. A base, commonly triethylamine, is added to the reaction mixture. chemicalbook.com After the reaction system is flushed with nitrogen and then filled with hydrogen, the mixture is stirred, often at room temperature, until the starting material is consumed. chemicalbook.com

The reaction progress can be monitored using techniques like liquid chromatography. chemicalbook.com Upon completion, a standard work-up procedure is followed. This includes evaporating the solvent, dissolving the residue in water, and then inducing crystallization by adding an acid, such as concentrated hydrochloric acid. chemicalbook.com The solid product, 6-(trifluoromethyl)nicotinic acid, is then collected by filtration. This method has been reported to yield the desired product in high crude yields, for instance, around 90.4%. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of 6-(Trifluoromethyl)nicotinic Acid

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | Triethylamine, 5% Palladium on Carbon (Pd/C), Hydrogen (H₂) |

| Solvent | Methanol |

| Temperature | Cooled in ice water during addition, then room temperature |

| Work-up | Evaporation of solvent, addition of water, crystallization with concentrated hydrochloric acid |

| Crude Yield | 90.4% chemicalbook.com |

Building Block for Multifunctional Pyridine Derivatives

The strategic placement of the reactive chlorine atom makes this compound an excellent building block for creating a variety of multifunctional pyridine derivatives. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups onto the pyridine core.

One notable application is in the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com These compounds have been investigated for their potential biological activities, such as acting as dual inhibitors for HIV-1 reverse transcriptase. mdpi.com In these syntheses, the chloro group is substituted by an arylamine. This transformation serves as a key step in constructing a scaffold that can be further functionalized. mdpi.com

Following the introduction of the arylamino group, the carboxylic acid moiety of the molecule can be readily converted into other functional groups, such as esters and amides. mdpi.com For example, the acid can be treated with various phenols in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to yield a range of ester derivatives. mdpi.com Similarly, reacting the acid with different amines using the same coupling method produces a diverse library of amide derivatives. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs. mdpi.com The utility of trifluoromethyl-substituted nicotinic acid derivatives extends to their use as key intermediates in the production of other complex molecules, such as COMT inhibitors. acs.orgnih.gov

Table 2: Examples of Multifunctional Pyridine Derivatives Synthesized from this compound Precursors

| Derivative Type | Example Compound Name | Modifying Reagent | Reference |

| Arylamino Acid | 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | 2-Methyl-5-chloroaniline | mdpi.com |

| Ester | 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 2-Hydroxyphenol, EDCI, HOBt | mdpi.com |

| Amide | N-(2-Chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 2-Chlorobenzylamine, EDCI, HOBt | mdpi.com |

| Hydroxyamide | 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide | Hydroxylamine, EDCI | mdpi.com |

Structure Activity Relationships Sar and Molecular Design Principles for 2 Chloro 6 Trifluoromethyl Nicotinic Acid Analogs

Impact of Halogen and Trifluoromethyl Substituents on Molecular Interactions

The substituents on the pyridine (B92270) ring of 2-chloro-6-(trifluoromethyl)nicotinic acid are critical in defining its chemical properties and its interactions with biological targets. The chlorine atom and the trifluoromethyl group, in particular, exert profound electronic and steric effects that modulate the molecule's behavior.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, a characteristic that significantly influences the properties of the aromatic ring to which it is attached. nih.gov This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. The -CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution by pulling electron density away from the ring system. youtube.com This electron deficiency makes the ring less susceptible to attack by electrophiles. youtube.comnumberanalytics.com

Table 1: Electronic Properties of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | Strong Deactivator |

| -Cl | Withdrawing (-I) | Donating (+R) | Weak Deactivator |

| -CH₃ | Donating (+I) | None | Weak Activator |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivator |

| -OH | Withdrawing (-I) | Strongly Donating (+R) | Strong Activator |

The chlorine atom at the 2-position of the nicotinic acid ring also plays a multifaceted role. Like the trifluoromethyl group, chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I). nih.gov However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). libretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack. libretexts.org

The presence of chlorine at the 2-position makes the pyridine ring more electron-deficient, which can influence its reactivity in nucleophilic aromatic substitution reactions. numberanalytics.comchempanda.com This position is often susceptible to displacement by nucleophiles, a property that can be exploited in the synthesis of new analogs. chempanda.com Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target. This interaction can be a key determinant of binding affinity and selectivity. The interplay between the steric bulk and the electronic properties of the chlorine atom can significantly affect the molecule's ability to fit into a binding pocket and interact favorably with surrounding amino acid residues. nih.gov

Influence of Substituent Position on Biological Activity and Reactivity Profiles

The specific placement of substituents on the pyridine ring is crucial for determining the biological activity and chemical reactivity of nicotinic acid analogs. The 2, 3, and 6 positions in the parent compound each confer distinct properties that are essential to its function.

Altering the position of the carboxylic acid, chlorine, or trifluoromethyl group can lead to dramatic changes in the molecule's three-dimensional shape, electronic distribution, and ability to interact with its biological target. For instance, moving the carboxylic acid group from the 3-position to the 4-position (isonicotinic acid) or the 2-position (picolinic acid) would fundamentally alter the molecule's geometry and its potential hydrogen bonding patterns.

Conformational Analysis and Stereochemical Considerations in Derivatives

Conformational analysis of this compound derivatives is essential for understanding their interaction with biological targets. The pyridine ring itself is planar, but the orientation of the carboxylic acid group and any modifications to the core structure can introduce conformational flexibility.

Rotation around the single bond connecting the carboxylic acid group to the pyridine ring is a key conformational variable. The preferred orientation is often one that minimizes steric hindrance with the adjacent substituent (in this case, the chlorine atom at the 2-position). This conformation can be crucial for placing the carboxylic acid in the optimal position to form key hydrogen bonds or salt bridges within a protein's binding site.

When developing derivatives, especially those involving the addition of non-planar or chiral side chains, stereochemistry becomes a critical consideration. The introduction of a stereocenter can lead to enantiomers or diastereomers that may exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are chiral environments, and only one stereoisomer may fit correctly into the binding site. ncert.nic.in Conformational analysis, often aided by computational modeling, can predict the most stable and biologically relevant conformations of new analogs, guiding synthetic efforts toward molecules with the desired three-dimensional structure. nih.govnih.gov

Rational Design Strategies for Enhancing Bioactivity

The rational design of more potent analogs of this compound leverages the SAR data obtained from initial studies. By understanding which structural features are essential for activity, chemists can make targeted modifications to enhance desired properties.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound. drughunter.com It involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, reducing toxicity, or improving pharmacokinetic parameters. nih.govnih.gov

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. While essential for binding in many cases, carboxylic acids can sometimes lead to poor oral bioavailability and rapid metabolism. nih.govnih.gov Replacing the carboxylic acid with a bioisostere can mitigate these issues while preserving the key interactions with the target. hyphadiscovery.com

Table 2: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Structure | Key Properties |

|---|---|---|

| Tetrazole | Acidic (pKa similar to carboxylic acids), metabolically stable, increased lipophilicity compared to COOH. drughunter.com | |

| Acylsulfonamide | Acidic, capable of forming multiple hydrogen bonds, can increase potency. drughunter.com | |

| Hydroxamic Acid | Can act as a metal chelator, acidic. | |

| Isoxazolol | Acidic, heterocyclic ring system. hyphadiscovery.com |

The selection of a suitable bioisostere is highly context-dependent, as its effectiveness relies on the specific binding environment of the target protein. nih.govnih.gov Screening a panel of these bioisosteres is a common approach to identify the optimal replacement for the carboxylic acid moiety in this compound analogs.

Modulation of Hydrogen Bonding Interactions

The strategic modulation of hydrogen bonding is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's affinity and selectivity for its biological target. In the context of this compound analogs, the pyridine nitrogen and the carboxylic acid group are primary sites for hydrogen bond interactions. The electronic properties of the trifluoromethyl group and the chlorine atom significantly influence the hydrogen bonding potential of these functionalities.

The nitrogen atom in the pyridine ring of nicotinic acid derivatives can act as a hydrogen bond acceptor. nih.gov The strength of this interaction can be modulated by the electronic effects of other substituents on the ring. The electron-withdrawing nature of the trifluoromethyl group at the 6-position and the chlorine atom at the 2-position decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and its strength as a hydrogen bond acceptor.

Conversely, the carboxylic acid moiety presents both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). The acidity of the carboxylic proton is enhanced by the inductive effect of the chloro and trifluoromethyl substituents, making it a stronger hydrogen bond donor. Computational studies on nicotinic acid-water complexes have shown that the strength of the hydrogen bond between the nitrogen and a hydrogen atom from a water molecule increases with the number of water molecules, indicating the significant role of the surrounding environment in these interactions. jocpr.com

In the design of analogs, modifications to the substituents on the pyridine ring can alter these hydrogen bonding characteristics. For instance, replacing the chlorine atom with groups of varying electronic properties can systematically tune the hydrogen bonding capacity of the entire molecule. Similarly, derivatization of the carboxylic acid to amides or esters introduces new hydrogen bonding possibilities. For example, amide derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been shown to be potent inhibitors of HIV-1 reverse transcriptase, with the amide N-H and carbonyl oxygen participating in crucial hydrogen bonds within the enzyme's active site. mdpi.com

Molecular docking studies of novel nicotinic acid derivatives have revealed the formation of multiple hydrogen bonds with amino acid residues such as glutamic acid, asparagine, glycine (B1666218), lysine, and arginine in the active site of bacterial nitroreductase. mdpi.com These interactions are critical for the biological activity of the compounds. The table below illustrates how hypothetical modifications to the this compound scaffold could modulate hydrogen bonding potential.

Table 1: Hypothetical Modulation of Hydrogen Bonding in this compound Analogs

| Modification | Predicted Effect on Hydrogen Bonding | Rationale |

|---|---|---|

| Replacement of the 2-chloro group with a 2-methoxy group | Increased H-bond acceptor strength at pyridine nitrogen | The methoxy (B1213986) group is electron-donating, increasing electron density on the nitrogen. |

| Conversion of the carboxylic acid to a primary amide | Introduction of an additional H-bond donor (N-H) | The amide group can participate in more extensive hydrogen bonding networks. |

Optimization of Lipophilicity for Membrane Permeability and Bioavailability

The this compound scaffold possesses a significant degree of lipophilicity due to the presence of the chlorine atom and the trifluoromethyl group. The trifluoromethyl group, in particular, is known to be highly lipophilic and can significantly enhance the ability of a molecule to penetrate cell membranes. researchgate.net The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability. researchgate.net

The optimization of lipophilicity for analogs of this compound involves the strategic modification of its structure to achieve the desired balance of properties. This can be accomplished through several approaches:

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide can modulate lipophilicity. Esterification with a short-chain alcohol would increase lipophilicity, while conversion to an amide with a polar substituent could decrease it.

Introduction of Polar Functional Groups: The introduction of polar functional groups, such as hydroxyl, amino, or sulfone groups, elsewhere on the molecule can effectively reduce lipophilicity.

Studies on the bioavailability of nicotinic acid formulations have shown that sustained-release formulations, which are designed to modulate the rate of absorption, can have lower bioavailability of the unchanged drug compared to rapid-release forms. nih.gov This highlights the complex interplay between formulation, physicochemical properties, and bioavailability.

The following table provides hypothetical examples of how modifications to the this compound structure could impact lipophilicity, as predicted by changes in calculated logP (ClogP) values.

Table 2: Predicted Impact of Structural Modifications on the Lipophilicity of this compound Analogs

| Compound | Modification from Parent Compound | Predicted Change in Lipophilicity (ClogP) | Rationale |

|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)nicotinic acid | Chlorine replaced with Bromine | Increase | Bromine is more lipophilic than chlorine. |

| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | Chlorine replaced with a Hydroxyl group | Decrease | The hydroxyl group is polar and will increase aqueous solubility. |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | Carboxylic acid converted to a methyl ester | Increase | The methyl ester is less polar than the carboxylic acid. |

Biological Activities and Mechanisms of Action of 2 Chloro 6 Trifluoromethyl Nicotinic Acid and Its Derivatives

Pharmaceutical Applications and Therapeutic Potential

The structural framework of 2-Chloro-6-(trifluoromethyl)nicotinic acid has served as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, indicating significant potential in various pharmaceutical applications.

Antiviral Activities

Derivatives of this compound have been a focal point in the search for new antiviral compounds, particularly those targeting the human immunodeficiency virus type 1 (HIV-1).

A significant area of research has been the development of derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid as inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.govresearchgate.netnih.gov The RNase H function of RT is essential for the replication of the HIV-1 genome, making it a crucial target for antiviral drugs. nih.gov

Research has shown that a series of compounds developed from the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold can inhibit the HIV-1 RT-associated RNase H function, many in the low micromolar range. researchgate.netnih.gov In one study, 34 out of 44 tested derivatives demonstrated this inhibitory activity. researchgate.netnih.gov The introduction of various aromatic groups as esters or amides to the nicotinic acid core has been a key strategy in synthesizing these potent inhibitors. nih.gov

The potency of these derivatives varies based on their specific substitutions. For instance, amide derivatives have been found to be slightly more potent inhibitors of the RNase H function than their ester counterparts. mdpi.com One of the most effective compounds to emerge from these studies is an oxime derivative, which exhibited the strongest anti-RNase H activity with an IC₅₀ value of 0.7 μM. nih.gov Another promising derivative, a 3,5-dimethoxyphenyl ester, inhibited RNase H function with an IC₅₀ of 14 µM and also blocked HIV-1 replication in cell-based assays. researchgate.netnih.gov

Table 1: Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives against HIV-1 RT RNase H

| Compound | Type | IC₅₀ (µM) for RNase H Inhibition | Antiviral Activity (EC₅₀, µM) |

|---|---|---|---|

| Ethyl nicotinate (B505614) derivative | Ester | 24 | - |

| 4-chloro aryl ester derivative | Ester | Potent | - |

| 4-methoxy aryl ester derivative | Ester | Potent | - |

| 4-thiomethyl aryl ester derivative | Ester | Potent | - |

| 3,5-dimethoxyphenyl ester (21) | Ester | 14 | >10 (Selectivity Index) |

| Oxime derivative (25) | Amide | 0.7 | - |

| Monosubstituted aryl amide derivatives | Amide | 5.6-20 | - |

Data sourced from studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. researchgate.netnih.govnih.govmdpi.com

The mechanism by which these nicotinic acid derivatives inhibit HIV-1 RT is primarily allosteric. nih.gov Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov In the case of HIV-1 RT, non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to a hydrophobic pocket in the palm subdomain of the p66 subunit, which is approximately 10 Å away from the polymerase active site. nih.gov

Mode of action studies have revealed that the most promising 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives act as dual-site allosteric inhibitors. nih.gov This means they can inhibit both the DNA polymerase and the RNase H functions of HIV-1 RT. nih.gov This dual inhibition is a significant advantage, as it can be effective against viral strains that have developed resistance to traditional NNRTIs. nih.gov The binding of these compounds to conserved regions within the RNase H domain is a key feature of their inhibitory action. nih.gov

Anti-infective Agents Development

The 6-(trifluoromethyl)nicotinic acid core structure is recognized for its utility in synthesizing new anti-infective agents. benthamscience.com Anti-infectives are a broad class of drugs that can kill or inhibit the spread of infectious organisms. This category includes antibacterial, antifungal, and antiviral agents. Nicotinic and isonicotinic acid derivatives have been investigated for their potential as antimicrobial agents, highlighting the versatility of this chemical scaffold in addressing a variety of infectious diseases. nih.gov The development of economical synthesis methods for these derivatives is a key focus, facilitating their use as intermediates in creating novel, biologically active molecules for the pharmaceutical industry.

Modulation of Cellular Metabolism and Signaling Pathways

Derivatives of nicotinic acid have been shown to modulate crucial cellular metabolic and signaling pathways. A key role of nicotinic acid is as a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular energy metabolism, redox reactions, and gene regulation. nih.gov Supplementation with nicotinic acid and its derivatives can up-regulate cellular NAD+ levels. nih.gov This is significant as declining NAD+ levels are associated with aging and various diseases. nih.gov

Furthermore, nicotinic acid can influence gene expression related to lipid metabolism. nih.gov It has been shown to affect the expression of genes such as PPARγ, LXRα, and ABCA1, which are involved in cholesterol transport and HDL metabolism. nih.gov The activation of the NF-κB pathway, a central mediator of inflammation, can also be influenced by nicotinic acid. nih.gov By affecting these fundamental cellular processes, derivatives of this compound could have therapeutic potential in metabolic and inflammatory disorders.

Exploration of Anti-inflammatory Properties

The anti-inflammatory potential of nicotinic acid and its derivatives is an area of active investigation. Nicotinic acid has been shown to exert anti-inflammatory effects by acting on immune cells like monocytes and macrophages. nih.gov It can reduce the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 in response to inflammatory stimuli. nih.gov

These anti-inflammatory actions are mediated, at least in part, through the GPR109A receptor, which is expressed on these immune cells. nih.gov The binding of nicotinic acid to this receptor can suppress the NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov In vivo studies have further supported the anti-inflammatory activity of nicotinic acid, demonstrating its ability to reduce paw edema in animal models of inflammation. nih.gov Given these findings, derivatives of this compound are being explored for their potential to treat inflammatory conditions.

Investigation into Potential as Calcium Channel Inhibitors

The trifluoromethylnicotinic acid framework is a subject of research for its potential to modulate calcium channels. Calcium channel blockers are a class of drugs that inhibit the movement of calcium ions (Ca2+) through calcium channels. This activity has therapeutic applications in various cardiovascular conditions.

Research has indicated that derivatives of trifluoromethylnicotinic acid are being explored for their calcium channel inhibiting properties. Specifically, 2-trifluoromethylnicotinic acid has been cited for its potential use as a calcium channel inhibitor. chemicalbook.com Furthermore, the related compound, 4-(Trifluoromethyl)nicotinic acid, serves as a synthetic intermediate for crafting pyrazolylcarboxanilides, which act as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels. chemicalbook.com CRAC channels are crucial for calcium signaling in various cell types, including immune cells.

While direct studies on this compound as a calcium channel inhibitor are not extensively documented in publicly available literature, the activity of its isomers and related structures suggests a promising area for further investigation. The electronic effects of the chloro and trifluoromethyl substituents on the pyridine (B92270) ring could significantly influence the binding affinity and selectivity of these compounds for different types of calcium channels.

Table 1: Investigated Trifluoromethylnicotinic Acid Derivatives and their Potential Calcium Channel Activity

| Compound/Derivative | Investigated Activity | Potential Application |

| 2-(Trifluoromethyl)nicotinic acid | Calcium channel inhibitor chemicalbook.com | Therapeutic agent |

| 4-(Trifluoromethyl)nicotinic acid | Intermediate for CRAC channel inhibitors chemicalbook.com | Research chemical |

Research on Leukemia Treatment Potentials of Related Derivatives

The development of novel therapeutic agents for leukemia is a critical area of oncological research. Certain derivatives of trifluoromethylnicotinic acid have emerged as compounds of interest in this field.

Studies have shown that derivatives of 5-(Trifluoromethyl)nicotinic acid possess the potential for leukemia treatment. chemicalbook.com The cytotoxic effects of compounds containing the trifluoromethyl group are a key area of this research. For instance, a study on novel trifluoromethylquinoline derivatives demonstrated significant in vitro cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60). nih.gov One of the tested compounds, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, exhibited the highest activity with an IC50 of 10+/-2.5 microM and was found to induce apoptosis in these leukemia cells. nih.gov The mechanism of action for these compounds appears to be linked to their ability to bind to and intercalate with DNA. nih.gov

Although this research does not directly involve this compound, the demonstrated anti-leukemic potential of structurally related trifluoromethylated heterocyclic compounds underscores the importance of the trifluoromethyl moiety in designing new anticancer agents. Further research could explore the synthesis and cytotoxic evaluation of this compound derivatives against various leukemia cell lines.

Table 2: Cytotoxicity of a Trifluoromethylquinoline Derivative against HL-60 Leukemia Cells

| Compound | Cell Line | IC50 Value | Observed Effect |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Human promyelocytic leukemia) | 10+/-2.5 µM nih.gov | Inhibition of cell growth, induction of apoptosis nih.gov |

Agrochemical Applications and Pest Control Mechanisms

The unique structural features of this compound and its derivatives also make them valuable in the development of agrochemicals. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can enhance the biological activity and metabolic stability of these compounds.

Insecticidal Properties

While direct application of this compound as a neonicotinoid insecticide is not established, its structural components are relevant to this class of insecticides. Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. The synthesis of fluorinated neonicotinoid analogues often involves the use of chlorinated and fluorinated pyridine precursors. protocols.io

A significant finding is that the related isomer, 4-(Trifluoromethyl)nicotinic acid, is a key intermediate in the synthesis of the insecticide flonicamid. chemicalbook.comgoogle.com Flonicamid is a pyridinecarboxamide insecticide that exhibits a unique mode of action, differing from that of classical neonicotinoids.

The mode of action of insecticides derived from trifluoromethylnicotinic acid, such as flonicamid, is a subject of detailed study. Flonicamid acts as a selective feeding blocker in aphids and other sucking insects. It is believed to inhibit the function of chordotonal organs, which are sensory receptors in insects responsible for detecting vibrations and movements. This disruption of sensory input leads to a cessation of feeding and eventual starvation of the pest. This mode of action is distinct from that of neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptors. The development of insecticides with novel modes of action is crucial for managing insecticide resistance in pest populations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of 2-Chloro-6-(trifluoromethyl)nicotinic acid. These calculations provide a quantitative understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable conformation. Following optimization, various properties such as vibrational frequencies, which correspond to infrared spectra, and electronic properties can be calculated. While specific DFT studies on this compound are not widely available in the reviewed literature, such calculations would provide foundational data for the analyses described in the subsequent sections. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these theoretical predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and not from a specific study on this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Evaluation of Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's ability to lose or gain an electron, respectively. They can be estimated from the energies of the frontier molecular orbitals based on Koopmans' theorem.

Ionization Potential (IP) is the energy required to remove an electron from a molecule and can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA) is the energy released when an electron is added to a molecule and can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

A higher ionization potential indicates that the molecule does not easily give up an electron, while a higher electron affinity suggests a greater propensity to accept an electron. For this compound, the strong electron-withdrawing groups would be expected to result in a relatively high ionization potential and a significant electron affinity.

Determination of Electronegativity, Hardness, and Softness

From the ionization potential and electron affinity, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound.

Electronegativity (χ) , a measure of an atom's or molecule's ability to attract electrons, is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies: χ = -μ = (IP + EA) / 2.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

These parameters provide a quantitative scale for the reactivity of the molecule.

Table 2: Calculated Quantum Chemical Descriptors (Note: This table is illustrative, as specific computational data for this compound is not available in the reviewed literature.)

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (IP) | -EHOMO | 7.5 |

| Electron Affinity (EA) | -ELUMO | 2.1 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.8 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.7 |

| Chemical Softness (S) | 1 / η | 0.37 |

Electrostatic Potential (ESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group and the regions near the electron-withdrawing chloro and trifluoromethyl groups would be expected to show positive electrostatic potential. nih.gov

An ESP map provides a clear, visual hypothesis about where the molecule is most likely to interact with other charged or polar species. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a ligand (in this case, this compound) to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

While specific molecular docking studies featuring this compound as the primary ligand are not prominent in the available literature, research on related nicotinic acid derivatives has been conducted. mdpi.comnih.gov For instance, derivatives of nicotinic acid have been docked into the active sites of enzymes like cyclooxygenase (COX-2) to explore their anti-inflammatory potential. nih.gov A hypothetical docking study of this compound would identify key interactions, such as hydrogen bonds with the carboxylic acid group and halogen bonds involving the chlorine atom, that contribute to its binding affinity with a given protein target. nih.gov

Table 3: Illustrative Molecular Docking Results (Note: This table is for illustrative purposes to demonstrate how docking results are typically presented and does not represent actual data for the target compound.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | -7.9 | Leu248, Gly249, Val256 |

Prediction of Ligand-Receptor Interactions

The prediction of how a ligand will interact with a biological receptor is a cornerstone of computational drug design, often accomplished through molecular docking and simulation. As of now, specific molecular docking or molecular dynamics simulation studies detailing the interaction of this compound with specific protein receptors have not been reported in publicly accessible research. The identification of concrete therapeutic targets through computational screening is a necessary precursor to conducting such detailed interaction studies.

Assessment of Structural Modifications on Binding Profiles

Understanding how structural modifications to a lead compound affect its binding to a target is crucial for optimizing drug candidates. This is often explored through computational methods like Quantitative Structure-Activity Relationship (QSAR) studies. For this compound, there is a lack of published computational studies that systematically assess the impact of structural modifications on its binding profiles with any potential biological targets. Research in this area would be contingent on the prior identification of validated biological targets and initial binding modes.

Theoretical Elucidation of Reaction Mechanisms and Pathways

The synthesis of this compound is a critical step for its availability for various applications. While synthetic routes are known, detailed theoretical elucidations of the reaction mechanisms and pathways involved in its synthesis are not well-documented in the scientific literature. One known reaction involving this compound is its use as a precursor in the synthesis of 6-(Trifluoromethyl)nicotinic acid through a dehalogenation reaction. chemicalbook.com This process typically involves catalytic hydrogenation, where the chlorine atom at the 2-position is replaced by a hydrogen atom. chemicalbook.com A thorough computational study, however, would be required to detail the energetic profiles, transition states, and intermediates of this transformation.

Prediction of Corrosion Inhibition Potential of Pyridine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has been effectively utilized to predict the efficacy of organic molecules as corrosion inhibitors. A recent theoretical study investigated the corrosion inhibition potential of five pyridine derivatives, including this compound, for various metals and alloys. nih.gov

The study employed DFT with the B3LYP/6-31++G(d,p) basis set to calculate several quantum chemical parameters that are indicative of a molecule's ability to inhibit corrosion. nih.gov These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), hardness (η), softness (σ), and the fraction of electrons transferred (ΔN). nih.govnih.gov

The calculated values for this compound and related pyridine derivatives are presented in the table below. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | I (eV) | A (eV) | χ (eV) | η (eV) | σ (eV-1) |

| This compound | -0.29651 | -0.10302 | 0.19349 | 0.29651 | 0.10302 | 0.19976 | 0.09674 | 10.33614 |

| 6-(Trifluoromethyl)nicotinic acid | -0.28621 | -0.09646 | 0.18975 | 0.28621 | 0.09646 | 0.19133 | 0.09487 | 10.53994 |

| 4-(Trifluoromethyl)nicotinic acid | -0.29015 | -0.10098 | 0.18917 | 0.29015 | 0.10098 | 0.19556 | 0.09459 | 10.57144 |

| N-methyl-4-chloropyridine-2-carboxamide | -0.25202 | -0.08449 | 0.16753 | 0.25202 | 0.08449 | 0.16825 | 0.08376 | 11.93784 |

| Methyl 2-aminopyridine-4-carboxylate | -0.23167 | -0.07047 | 0.16120 | 0.23167 | 0.07047 | 0.15107 | 0.08060 | 12.40694 |

Generally, a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to better corrosion inhibition. nih.gov Conversely, a lower ELUMO value suggests a higher ability to accept electrons from the metal. nih.gov A smaller energy gap (ΔE) correlates with higher reactivity and thus, potentially better inhibition efficiency. nih.gov

Based on the computational findings, the predicted order of corrosion inhibition capacity was: 6-(Trifluoromethyl)nicotinic acid > 4-(Trifluoromethyl)nicotinic acid > N-methyl-4-chloropyridine-2-carboxamide > This compound > Methyl 2-aminopyridine-4-carboxylate. nih.govnih.gov

Furthermore, Electrostatic Potential (ESP) mapping revealed that the nitrogen and oxygen atoms in these molecules are the regions of highest electron density, making them the likely sites for electrophilic attack and bond formation with the metal surface. nih.govnih.gov This adsorption onto the metallic surface forms a protective layer that impedes the corrosion process.

Analytical Methodologies for Detection, Identification, and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for analyzing 2-Chloro-6-(trifluoromethyl)nicotinic acid, providing the necessary separation from complex matrix components. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer high selectivity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the profiling of small molecule metabolites, including derivatives of nicotinic acid. nih.gov For a polar, non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, chemical derivatization is a critical prerequisite to increase its volatility. nih.govmdpi.com A common approach involves trimethylsilylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the acidic proton of the carboxylic acid group into a less polar trimethylsilyl (B98337) (TMS) ester. nih.govmdpi.com An alternative method is methylation using diazomethane (B1218177) to form the corresponding methyl ester. researchgate.net

Once derivatized, the analyte can be separated on a GC column and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS), such as with a triple quadrupole instrument, enhances specificity by monitoring specific fragmentation transitions, which is crucial for distinguishing the analyte from co-eluting matrix components in untargeted metabolomics studies. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide even greater resolving power for exceptionally complex samples. mdpi.com

Table 1: Illustrative GC-MS/MS Parameters for Derivatized this compound

| Parameter | Setting | Purpose |

| Derivatization Agent | MSTFA or Diazomethane | Increases volatility by converting the carboxylic acid to a TMS-ester or methyl ester. nih.govresearchgate.net |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level detection. |

| GC Column | 5% Phenyl-methylpolysiloxane | Standard non-polar column providing good separation for a wide range of derivatized metabolites. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural identification. mdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF | QqQ allows for highly selective Multiple Reaction Monitoring (MRM), while Q-TOF provides high-resolution mass data for confident identification. nih.gov |

| Acquisition Mode | MRM / Full Scan | MRM for targeted quantification; Full Scan for untargeted profiling and identification of unknown metabolites. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is exceptionally well-suited for the analysis of this compound in various matrices without the need for derivatization. pnrjournal.com This technique is routinely used for quantifying polar compounds, impurities, and metabolites in pharmaceuticals, food, and biological samples. pnrjournal.comnih.gov

A typical LC-MS/MS method would employ a reversed-phase column, such as a C18, for separation. pnrjournal.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. frontiersin.org Detection is achieved using a mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules. Operating in the Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity, making it possible to quantify the analyte at very low concentrations, such as parts-per-million (ppm) or lower. pnrjournal.com Stable isotope dilution analysis (SIDA), where a labeled internal standard is used, can be employed to achieve very high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov This approach has been successfully used to quantify nicotinic acid and its metabolites in food, urine, and plasma. nih.gov Furthermore, LC-MS/MS is the method of choice for analyzing metabolites of related pesticides, such as 4-(trifluoromethyl)nicotinic acid, in agricultural products. researchgate.net

Table 2: Representative LC-MS/MS Method for this compound

| Parameter | Condition | Rationale |

| LC Column | Reversed-Phase C18 (e.g., X-Select CSH C18) | Provides effective retention and separation of polar aromatic acids from matrix components. pnrjournal.com |

| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile | Allows for the efficient elution of both polar and less polar compounds in a single run. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | ESI is a soft ionization technique suitable for polar, thermally labile molecules like nicotinic acids. |

| MS Detection | Triple Quadrupole Mass Spectrometer | Enables highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM). pnrjournal.comnih.gov |

| MRM Transition (Hypothetical) | Precursor Ion [M-H]⁻ → Product Ion | A specific fragmentation pathway is monitored to ensure unambiguous identification and quantification. |

| Quantification | Stable Isotope Dilution Analysis (SIDA) | Offers the highest accuracy by using a labeled internal standard to correct for matrix effects. nih.gov |

Spectroscopic Methods for Structural Elucidation (excluding basic identification data)

Beyond simple identification, advanced spectroscopic techniques are employed for the definitive structural elucidation of this compound and its derivatives or transformation products. These methods provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. While basic ¹H and ¹³C NMR spectra confirm the primary structure, two-dimensional (2D) NMR experiments are used to assemble the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for unambiguous assignment of all signals, even in complex structures. researchgate.net For instance, in a related benzoylpiperidine compound, these techniques were essential for complete signal assignment and for observing phenomena like hindered rotation around amide bonds. researchgate.net

Advanced Enzymatic Assays for Mechanistic Characterization

To understand the biological activity of this compound, advanced enzymatic assays are crucial for characterizing its interaction with specific protein targets. Such assays can determine the potency and mechanism of inhibition or activation.

Research on structurally related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives demonstrates this approach. mdpi.com These compounds were investigated as inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function. The assays involved measuring the enzyme's activity in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC₅₀). mdpi.com Further mechanistic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, or allosteric). For example, studies on related compounds have identified allosteric inhibitors that bind to a site distinct from the enzyme's active site. mdpi.com Spectroscopic methods, such as monitoring changes in UV-Vis absorbance upon addition of essential metal cofactors (like Mg²⁺), can also be used to investigate whether the compound acts by chelating ions required for enzymatic activity. mdpi.com

Biomonitoring Approaches for Exposure Assessment of Related Compounds

Biomonitoring involves measuring a chemical or its metabolites in human tissues or fluids to assess exposure. For compounds related to this compound, such as other fluorinated organic compounds and nicotinic acid derivatives, this is a key tool for public health assessment. nih.govnih.gov

The core of a biomonitoring program is a robust and highly sensitive analytical method, typically LC-MS/MS, capable of quantifying the target compound in complex biological matrices like blood (serum, plasma) and urine. nih.govnih.gov For instance, biomonitoring for per- and polyfluoroalkyl substances (PFAS) relies on measuring their concentrations in human serum to understand population exposure levels. nih.gov Similarly, methods have been developed to measure nicotinic acid in human plasma and urine. nih.gov

An exposure assessment for this compound would involve developing a validated LC-MS/MS method to measure the parent compound or a specific, stable metabolite in the urine or blood of a target population. The resulting data can be used to estimate the extent and sources of exposure and to inform risk assessments, particularly if the compound is used in products with potential for human contact, such as pesticides, where metabolites like 4-(trifluoromethyl)nicotinic acid are of regulatory interest. researchgate.net

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key processes in this category include hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-Chloro-6-(trifluoromethyl)nicotinic acid, two primary sites are susceptible to hydrolysis: the chloro group attached to the pyridine (B92270) ring and the trifluoromethyl group.

Based on studies of analogous compounds, it is anticipated that the trifluoromethyl group may undergo hydrolysis, although this is generally a slow process. For instance, the related compound nitrapyrin, which features a trichloromethyl group, hydrolyzes to form 6-chloropicolinic acid wikipedia.org. This suggests that the -CF3 group in this compound could potentially hydrolyze to a carboxylic acid group, though the carbon-fluorine bond is significantly stronger and more resistant to cleavage than a carbon-chlorine bond.

The chlorine atom on the pyridine ring is also a potential site for hydrolysis. Studies on 2-chloronicotinic acid have shown it can be converted to 2-hydroxynicotinic acid in the presence of a base researchgate.net. The rate of hydrolysis is influenced by pH, with faster degradation often observed under neutral to alkaline conditions.

| Parameter | Predicted Outcome for this compound | Basis of Prediction (Analogue Compound) |

| Hydrolysis of -CF3 group | Slow transformation to a carboxylic acid group. | Nitrapyrin hydrolyzes to 6-chloropicolinic acid wikipedia.org. |

| Hydrolysis of -Cl group | Potential conversion to a hydroxyl group, especially under basic conditions. | 2-chloronicotinic acid can be hydrolyzed to 2-hydroxynicotinic acid researchgate.net. |

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Research on the closely related 6-chloronicotinic acid (6-CNA) has shown that it is relatively stable to direct photolysis in water when exposed to UVA light nih.gov. However, in the presence of a photocatalyst such as titanium dioxide (TiO₂), its degradation is significantly accelerated nih.gov.

For this compound, it is plausible that direct photodegradation in aquatic environments would be a slow process. However, indirect photodegradation, facilitated by naturally occurring photosensitizers in water, could contribute to its transformation. The primary photodegradation products would likely involve the cleavage of the C-Cl bond, leading to the formation of hydroxylated derivatives. For example, photocatalytic degradation of 6-CNA has been shown to produce a hydroxylated product nih.gov.

| Condition | Predicted Photodegradation Behavior | Basis of Prediction (Analogue Compound) |

| Direct Photolysis (UVA) | Likely to be a slow degradation process in water. | 6-chloronicotinic acid shows no significant change under direct UVA irradiation nih.gov. |

| **Photocatalysis (e.g., with TiO₂) ** | Accelerated degradation, with a half-life potentially in the order of hours. | 6-chloronicotinic acid has a half-life of approximately 63 minutes in the presence of TiO₂ nih.gov. |

| Potential Photoproducts | Formation of hydroxylated derivatives. | A hydroxylated product is formed during the photocatalytic degradation of 6-CNA nih.gov. |

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and other organisms, is a critical pathway for the breakdown of organic compounds in the environment.